REACTION_CXSMILES
|
[CH:1]([CH:3]=C)=O.C(O[CH:8]([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:13]([O:12][CH:8]([O:9][CH2:10][CH3:11])[CH:1]=[CH2:3])[CH3:14]
|
Name
|
acrolein
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with 5% sodium bicarbonate (NaHCO3) aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
DISTILLATION
|
Details
|
Next, the material is fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |